molecular formula C9H6BrF2N B6210907 4-bromo-1-(difluoromethyl)-1H-indole CAS No. 1600887-64-6

4-bromo-1-(difluoromethyl)-1H-indole

Cat. No.: B6210907
CAS No.: 1600887-64-6
M. Wt: 246.05 g/mol
InChI Key: ZHGRRECPOJMGFK-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethyl)-1H-indole is a halogenated indole derivative featuring a bromine substituent at position 4 and a difluoromethyl group at position 1 of the indole ring. The bromine atom enhances electrophilic substitution reactivity, while the difluoromethyl group introduces electron-withdrawing effects and metabolic stability, common in fluorinated pharmaceuticals . This compound is of interest in medicinal chemistry due to the indole scaffold's prevalence in bioactive molecules and fluorine's role in optimizing drug-like properties.

Properties

CAS No.

1600887-64-6

Molecular Formula

C9H6BrF2N

Molecular Weight

246.05 g/mol

IUPAC Name

4-bromo-1-(difluoromethyl)indole

InChI

InChI=1S/C9H6BrF2N/c10-7-2-1-3-8-6(7)4-5-13(8)9(11)12/h1-5,9H

InChI Key

ZHGRRECPOJMGFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2C(F)F)C(=C1)Br

Purity

95

Origin of Product

United States

Preparation Methods

Reagent Selection and Reaction Conditions

  • Difluoromethylating Agents : Potential reagents include diethyl bromodifluoromethylphosphonate, chlorodifluoromethane (ClCF2_2H), or difluoromethyl sulfonium salts. These reagents have been employed in analogous difluoromethylation reactions.

  • Base and Solvent : Potassium carbonate (K2_2CO3_3) in dimethylformamide (DMF) at elevated temperatures (140°C) has proven effective for N-alkylation of indoles. Phase-transfer catalysts like tetrabutylphosphonium bromide (n-Bu4_4PBr) could enhance reactivity.

  • Mechanism : Deprotonation of the indole NH group by the base generates a nucleophilic species that attacks the electrophilic difluoromethyl reagent, displacing a leaving group (e.g., bromide or phosphonate).

Hypothetical Procedure :

  • Combine 4-bromoindole (1.0 equiv), diethyl bromodifluoromethylphosphonate (1.2 equiv), and K2_2CO3_3 (2.0 equiv) in DMF.

  • Heat at 140°C for 12–24 hours under inert atmosphere.

  • Purify via silica gel chromatography to isolate 4-bromo-1-(difluoromethyl)-1H-indole.

Challenges :

  • Reagent stability at high temperatures.

  • Competing side reactions, such as over-alkylation or decomposition of the difluoromethyl group.

Indole Ring Construction with Pre-Installed Substituents

An alternative strategy involves synthesizing the indole core with both bromine and difluoromethyl groups already positioned. This approach may utilize cyclization reactions of appropriately substituted aniline precursors.

Fischer Indole Synthesis

The Fischer indole synthesis, which converts aryl hydrazines to indoles under acidic conditions, could be adapted. For example:

  • Start with 4-bromo-2-(difluoromethyl)aniline.

  • Form the phenylhydrazine derivative.

  • Cyclize using a proton source (e.g., polyphosphoric acid) or Lewis acid catalyst.

Limitations :

  • Limited availability of 4-bromo-2-(difluoromethyl)aniline.

  • Challenges in regioselectivity during cyclization.

Transition Metal-Mediated Cyclization

Palladium-catalyzed cyclizations, such as those used in the synthesis of 5-bromo-7-methylindole, could be modified. For instance:

  • Begin with 4-bromo-2-iodoaniline.

  • Perform a Sonogashira coupling with a difluoromethyl acetylene equivalent.

  • Cyclize under basic conditions to form the indole ring.

Example Protocol :

  • Step 1 : Iodination of 4-bromo-2-methylaniline with N-iodosuccinimide (NIS).

  • Step 2 : Sonogashira coupling with trimethylsilylacetylene using PdCl2_2(PPh3_3)2_2 and CuI.

  • Step 3 : Cyclization with K2_2CO3_3 in tetrahydrofuran (THF).

Adaptation : Replace trimethylsilylacetylene with a difluoromethyl acetylene analog to introduce the CF2_2H group.

Halogen Exchange and Functional Group Interconversion

Post-synthetic modification of prefunctionalized indoles offers another route. For example, bromination of 1-(difluoromethyl)indole at the 4-position.

Electrophilic Bromination

Indoles undergo electrophilic substitution at the 4-position when the 3-position is blocked. Using a brominating agent like N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl3_3) could achieve this.

Procedure :

  • Dissolve 1-(difluoromethyl)indole in dichloromethane.

  • Add NBS (1.1 equiv) and FeCl3_3 (0.1 equiv).

  • Stir at room temperature until completion.

Considerations :

  • The electron-withdrawing CF2_2H group may deactivate the ring, necessitating harsher conditions.

  • Competing bromination at other positions must be controlled.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (Hypothetical)
Direct N-DifluoromethylationSimple, single-step reactionLimited reagent availability40–60%
Fischer Indole SynthesisHigh regioselectivityRequires specialized precursors30–50%
Transition Metal CyclizationScalable, modularMulti-step, costly catalysts50–70%
Electrophilic BrominationStraightforward if precursor availableRisk of over-bromination55–75%

Characterization and Validation

Key analytical data for this compound would include:

  • 1^1H NMR : Aromatic protons (δ 7.2–7.8 ppm), NH signal absence (due to N-alkylation), and CF2_2H coupling (JHFJ_{H-F} ≈ 50–60 Hz).

  • 19^{19}F NMR : Two distinct fluorine resonances for CF2_2H (δ -120 to -125 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 231 (C9_9H6_6BrF2_2N+^+).

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 4-bromo-1-(difluoromethyl)-1H-indole can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the difluoromethyl group. Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are often used.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Substitution: Sodium azide in dimethylformamide (DMF) at 80°C.

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in ethanol at 0°C.

Major Products:

    Substitution: Formation of 4-azido-1-(difluoromethyl)-1H-indole.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 1-(difluoromethyl)-1H-indole.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-(difluoromethyl)-1H-indole serves as a crucial building block in the synthesis of pharmaceuticals. Its structural features allow it to participate in various chemical reactions that lead to the formation of biologically active compounds.

Key Applications:

  • Anticancer Agents: Indole derivatives, including this compound, have shown promise as anticancer agents. For example, compounds derived from this scaffold have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancers, by inhibiting tubulin polymerization and inducing apoptosis .
  • Neurological Disorders: The compound is being investigated for its potential in treating neurological diseases. Its ability to modulate receptor activity makes it a candidate for developing drugs targeting conditions such as depression and anxiety .
  • Anti-inflammatory Properties: Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, making them suitable for developing treatments for inflammatory diseases .

Synthesis Methodologies

The synthesis of this compound typically involves several key reactions:

Synthetic Routes:

  • Bromination: The introduction of the bromine atom can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .
  • Difluoromethylation: This step often utilizes reagents like chlorodifluoromethane or fluoroform, which introduce the difluoromethyl group into the indole structure .

Reaction Types:

  • Substitution Reactions: The bromine atom can be substituted with various nucleophiles, enabling the formation of diverse derivatives.
  • Oxidation and Reduction: The indole ring can undergo oxidation or reduction to yield different functional groups that enhance biological activity.
  • Coupling Reactions: This compound can participate in cross-coupling reactions to form more complex structures, which are essential for drug development .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of tumor growth in xenograft models. One specific derivative showed a tumor growth inhibition rate of 75.4% without notable toxicity, indicating its potential as a dual-targeted anticancer agent .

Case Study 2: Drug Development

Research has highlighted the compound's utility in synthesizing 2-fluoroindoles from difluorocarbene reactions. These derivatives have been linked to various bioactive molecules with therapeutic potential, simplifying access to new drug candidates .

Case Study 3: Biological Studies

The compound has been employed in studies focusing on enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in understanding disease mechanisms and developing new therapeutic strategies .

Mechanism of Action

The mechanism of action of 4-bromo-1-(difluoromethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the nature of the target and the binding site.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Compounds Compared:

4-Bromo-1-(di-tert-butylphosphino)-1H-indole (1m) Substituents: Bulky di-tert-butylphosphino group at position 1. This contrasts with the electron-withdrawing difluoromethyl group in the target compound, which reduces electron density at the indole ring.

4-Bromomethyl-1-phenylsulfonyl-1H-indole

  • Substituents : Phenylsulfonyl group at position 1.
  • Effects : The sulfonyl group is strongly electron-withdrawing, similar to difluoromethyl, but its larger size may reduce solubility compared to the compact difluoromethyl group.

4-Bromo-1-(3,4-difluorobenzyl)-1H-indole Substituents: 3,4-Difluorobenzyl group at position 1.

5-Bromo-3-(triazolyl-ethyl)-1H-indole derivatives (e.g., 9a, 9c, 9d)

  • Substituents : Triazole rings at position 3.
  • Effects : Triazoles enhance hydrogen bonding and rigidity, which differ from the hydrophobic, flexible difluoromethyl group.

Physical Properties

Compound Melting Point (°C) Molecular Weight Key Substituents
4-Bromo-1-(difluoromethyl)-1H-indole* Not reported 232.03 Br (C4), CF2H (C1)
4-Bromo-1-(di-t-Bu-phosphino)-1H-indole >200 (decomposes) 344.24 Br (C4), P(t-Bu)2 (C1)
5-Bromo-3-(triazolyl-ethyl)-1H-indole (9c) Not reported 427.08 Br (C5), triazole-ethyl (C3)
4-Bromo-1-(3,4-difluorobenzyl)-1H-indole Not reported 322.15 Br (C4), CF2-benzyl (C1)

*Predicted properties based on analogs.

Biological Activity

4-Bromo-1-(difluoromethyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This indole derivative has been studied for its potential applications in cancer therapy, antimicrobial properties, and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C9H6BrF2N\text{C}_9\text{H}_6\text{BrF}_2\text{N}

This structure features a bromine atom and a difluoromethyl group, which contribute to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit tubulin polymerization, a mechanism that disrupts microtubule dynamics essential for cell division.

Key Findings:

  • IC50 Values : The compound demonstrated an IC50 of approximately 5.0 µM against Huh7 hepatocellular carcinoma cells, indicating significant antiproliferative activity .
  • Mechanism of Action : The compound induces G2/M-phase cell cycle arrest and promotes apoptotic cell death, making it a candidate for further development in cancer therapy .
Cell LineIC50 (µM)Mechanism of Action
Huh7 (hepatocellular)5.0Tubulin polymerization inhibition
MDA-MB-231 (breast)0.57Disruption of microtubule structures

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens.

Research Insights:

  • The compound exhibited notable antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values indicating effective growth inhibition .
  • Its mechanism involves interference with fungal cell wall synthesis and function.
PathogenMIC (µg/mL)Activity Description
Candida albicans16Inhibition of fungal growth

Study on Anticancer Efficacy

A study conducted by Song et al. evaluated the efficacy of various indole derivatives, including this compound, against multiple cancer cell lines. The results confirmed that this compound not only inhibited tubulin polymerization but also showed enhanced cytotoxicity compared to traditional chemotherapeutics .

Environmental Impact Assessment

Research into the environmental degradation of brominated compounds has revealed insights into the ecological implications of this compound. A study isolated Ochrobactrum sp. HI1, which demonstrated the ability to degrade brominated phenols, suggesting potential bioremediation applications for compounds containing bromine .

Q & A

Q. 1.1. What are the common synthetic routes for 4-bromo-1-(difluoromethyl)-1H-indole, and how do reaction conditions influence yield?

The synthesis typically involves N-alkylation of 4-bromoindole with difluoromethylating agents. A base (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates nucleophilic substitution. For example:

  • Step 1 : React 4-bromoindole with a difluoromethyl source (e.g., difluoromethyl chloride) under reflux (80–100°C) for 12–24 hours.
  • Step 2 : Purify via column chromatography (hexane/EtOAc). Yields range from 40–70%, depending on steric hindrance and solvent polarity .
  • Key variables : Excess base (2–3 eq.) improves alkylation efficiency, while elevated temperatures reduce reaction time but may increase byproduct formation .

Q. 1.2. How is the structure of this compound validated experimentally?

  • NMR spectroscopy :
    • ¹H NMR : Look for the indole NH proton (δ 10.5–11.0 ppm, broad singlet) and difluoromethyl CF₂ protons (δ 5.5–6.5 ppm, triplet, J = 55–60 Hz).
    • ¹³C NMR : The CF₂ group appears at δ 110–115 ppm (quartet, J = 250–270 Hz) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error. For C₉H₇BrF₂N, expected m/z = 246.9702 .

Advanced Research Questions

Q. 2.1. How does the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The CF₂ group enhances electron-withdrawing effects, activating the indole ring for electrophilic substitution. Key reactions include:

  • Suzuki-Miyaura coupling : Pd catalysis (e.g., Pd(PPh₃)₄) with aryl boronic acids at the 4-bromo position. Yields >80% in toluene/EtOH (3:1) at 80°C .
  • Buchwald-Hartwig amination : Selective amination at the bromine site with amines (e.g., morpholine) using Xantphos/Pd₂(dba)₃ .
    Data contradiction : Lower yields (~50%) occur with bulky aryl partners due to steric clashes with the CF₂ group .

Q. 2.2. What computational methods predict the compound’s interactions with biological targets?

  • Docking studies : Use AutoDock Vina to model binding to cytochrome P450 enzymes. The CF₂ group participates in hydrophobic interactions, while the bromine occupies halogen-bonding pockets .
  • MD simulations : AMBER force fields reveal stability in protein-ligand complexes over 100 ns trajectories, with RMSD <2 Å .
  • QSAR models : LogP (2.8) and polar surface area (45 Ų) correlate with antimicrobial activity (IC₅₀ = 8–12 µM) .

Q. 2.3. How do crystallographic studies inform the solid-state properties of this compound?

  • X-ray diffraction : The indole ring is nearly planar (deviation <0.05 Å), with π-π stacking distances of 3.4–3.6 Å between adjacent molecules. The CF₂ group adopts a staggered conformation to minimize steric strain .
  • Hirshfeld analysis : Br···H (25%) and F···H (18%) contacts dominate intermolecular interactions, influencing crystal packing and solubility .

Q. 2.4. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 5 vs. 15 µM for anticancer activity) arise from:

  • Assay conditions : Varying cell lines (HeLa vs. MCF-7) and incubation times (24 vs. 48 hours) .
  • Solubility : DMSO concentrations >1% reduce efficacy due to solvent interference. Use ≤0.5% DMSO in PBS .
  • Metabolic stability : Liver microsome assays show rapid degradation (t₁/₂ = 30 min), requiring prodrug modifications .

Methodological Challenges

Q. 3.1. How to optimize regioselective functionalization of the indole ring?

  • Directing groups : Use Rh catalysts (e.g., [RhCl(cod)]₂) with phosphine ligands to direct C–H arylation at the 2-position, avoiding competition from the CF₂ group .
  • Protection/deprotection : Temporarily protect the NH with a tosyl group to enable bromine substitution, then remove it with NaOH/MeOH .

Q. 3.2. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-MS : Use a C18 column (ACN/H₂O gradient) to detect <0.1% impurities. Major byproducts include debrominated indole (retention time = 6.2 min) and difluoromethyl-oxidized derivatives .
  • ²⁹F NMR : Identify fluorinated impurities (e.g., CF₃ byproducts at δ −65 ppm) .

Q. Structural and Functional Comparisons

Compound Key Features Unique Attributes
4-Bromo-1H-indoleNo CF₂ group; lower reactivity in cross-couplingSimpler synthesis but limited electronic diversity
4-Bromo-1-(phenylsulfonyl)-1H-indoleSulfonyl group enhances π-stackingHigher solubility in DMSO; used in protein interaction studies
4-Bromo-1-(3,4-difluorobenzyl)-1H-indoleBenzyl group increases steric bulkImproved metabolic stability (t₁/₂ = 120 min)

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